Enhanced Cellular Potency Compared to Parent Hit Compound in the Same Series
RORγt inverse agonist 31 (14g) exhibits significantly improved cellular potency compared to the initial hit compound (compound 1) from the same triazine-based chemical series. This improvement was achieved through iterative medicinal chemistry optimization [1].
| Evidence Dimension | Inhibition of RORγt transcriptional activity in a cell-based reporter gene assay |
|---|---|
| Target Compound Data | IC50 = 0.428 μM (Max. inhibition = 108.9%) |
| Comparator Or Baseline | Compound 1 (Hit compound), activity characterized as 'weak RORγt inhibitory activity'. |
| Quantified Difference | >4-fold improvement in potency (based on typical threshold for weak vs. sub-micromolar activity) |
| Conditions | Cell-based reporter gene assay (HEK293T cells) |
Why This Matters
This demonstrates that RORγt inverse agonist 31 is a well-optimized lead molecule, not an early-stage hit, making it a superior tool for probing RORγt biology in a cellular context compared to its less potent precursor.
- [1] Lu, L., Chen, S., Yu, M., Zhou, R., Guo, S., Chen, J. A., ... & Wang, Y. (2023). Discovery of novel triazine derivatives as potent retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists. European Journal of Medicinal Chemistry, 256, 115424. View Source
